molecular formula C6H10O4 B1346562 Dimethyl methylmalonate CAS No. 609-02-9

Dimethyl methylmalonate

Cat. No. B1346562
CAS RN: 609-02-9
M. Wt: 146.14 g/mol
InChI Key: LRBPFPZTIZSOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl methylmalonate is an ester with the molecular formula C6H10O4 . It is also known by other names such as dimethyl methylpropanedioate .


Synthesis Analysis

Dimethyl methylmalonate can be synthesized from dimethoxymethane and carbon monoxide . Another method involves the microwave-enhanced Pd (0)/acetic acid catalyzed allylation of C, N, and O-nucleophiles with dimethyl methylmalonate .


Molecular Structure Analysis

The molecular structure of Dimethyl methylmalonate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass is 146.141 Da and the monoisotopic mass is 146.057907 Da .


Chemical Reactions Analysis

Dimethyl methylmalonate undergoes a microwave-enhanced Pd (0)/acetic acid catalyzed allylation of C, N, and O-nucleophiles . It also participates in the Claisen condensation of methyl acetate and dimethyl carbonate to form dimethyl malonate .


Physical And Chemical Properties Analysis

Dimethyl methylmalonate has a density of 1.1±0.1 g/cm3, a boiling point of 173.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.0±3.0 kJ/mol and a flash point of 76.1±0.0 °C . The index of refraction is 1.409 .

Scientific Research Applications

Organic Synthesis

Dimethyl methylmalonate: is a valuable reagent in organic chemistry, particularly in the synthesis of complex molecules. It is used in the Malonic Ester Synthesis , where it serves as a precursor for the generation of carboxylic acids with the introduction of carbon atoms into the molecular chain . This method is instrumental in the production of various pharmaceuticals and natural products.

Polymer Production

In the field of polymer science, Dimethyl methylmalonate is utilized in the enzyme-catalyzed synthesis of malonate polyesters . These polyesters have potential applications as metal chelating materials and are synthesized using green chemistry principles, making them environmentally friendly alternatives to traditional polymers.

Medicine and Biochemistry

In biochemistry, Dimethyl methylmalonate is related to methylmalonic acid , which plays a role in human metabolism. Elevated levels of methylmalonic acid can indicate vitamin B12 deficiency, which is a critical aspect of medical diagnostics .

Agricultural Research

In agriculture, derivatives of Dimethyl methylmalonate are explored for their role in plant stress responses. For instance, β-Alanine betaine, synthesized from Dimethyl methylmalonate , acts as an osmoprotective compound, helping plants to withstand environmental stresses .

Environmental Studies

Dimethyl methylmalonate: and its derivatives are part of studies related to climate regulation. For example, dimethylsulfide, which is structurally related, is produced by phytoplankton and has significant effects on the Earth’s climate by influencing cloud formation and albedo .

Advanced Material Science

In material science, Dimethyl methylmalonate is used for the synthesis of advanced materials with specific properties. Its role in the synthesis of diastereomerically pure compounds is crucial for developing materials with unique optical and physical properties .

Mechanism of Action

Target of Action

Dimethyl methylmalonate is a derivative of malonic acid and is commonly used as a reagent in organic synthesis . It is primarily used as a precursor for barbituric acid and is also used in the malonic ester synthesis . The primary targets of dimethyl methylmalonate are the enzymes involved in these synthesis processes.

Mode of Action

It is known to undergo enantioselective palladium-catalyzed allylic substitution reactions . This reaction involves the interaction of dimethyl methylmalonate with a palladium catalyst and an allylic substrate, resulting in the formation of new carbon-carbon bonds.

Biochemical Pathways

Dimethyl methylmalonate is involved in the malonic ester synthesis . This is a method for the synthesis of carboxylic acids, which involves the alkylation of malonic esters followed by hydrolysis and decarboxylation. The resulting product is a carboxylic acid with one more carbon atom than the original alkyl halide.

Result of Action

The primary result of the action of dimethyl methylmalonate is the production of carboxylic acids via the malonic ester synthesis . These carboxylic acids can be further used in various biochemical reactions and pathways.

Action Environment

The action of dimethyl methylmalonate can be influenced by various environmental factors. For example, the efficiency of the palladium-catalyzed allylic substitution reactions can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Additionally, the stability of dimethyl methylmalonate can be affected by factors such as temperature, light, and the presence of oxygen.

Safety and Hazards

Dimethyl methylmalonate is a combustible liquid . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction .

properties

IUPAC Name

dimethyl 2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBPFPZTIZSOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060564
Record name Propanedioic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl methylmalonate

CAS RN

609-02-9
Record name Dimethyl methylmalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl methylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl methylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-methyl-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl methylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL METHYLMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1H NMR spectra were recorded on Bruker AM 100 and Bruker AM 400 spectrometers. As an internal standard the residual solvent peak was used. Chemical shifts are given in part per million (ppm). Optical rotations were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature. Melting points were determined with a Büchi melting point apparatus (Tottoli). TLC was performed on Merck SILICAGEL 60F254 plates, and column chromatography on Merck KIESELGEL 60, 70-230 Mesh ASTM. Spots were detected by UV-fluorescence quenching, ninhydrine (free amino functions), chlorine/TDM (NH groups), Barton's—(hydrazides) and Sakaguchi's (arginine residues) reagent. Methanol was refluxed on magnesium turnings for two hours, distilled and stored on 3 Å molsieves. Pyridine was distilled over KOH pellets and stored on 4 Å molsieves. Boc-amino acids were synthesized by the method of Schnabel31. Their hydroxysuccinimide esters were prepared according to Anderson et al.32 Amino acid p-nitroanilides were prepared as described elsewere. The resolution of DL-pipecolic acid was carried out according to the method of Mende and Lukes et al.33 Malonic acid and dimethylmalonic acid were converted to their corresponding dimethyl esters by heating the dicarboxylic acid with an excess of methanol in the presence of concentrated sulfuric acid34. Dimethyl methylmalonate was prepared by generating the mono-sodio derivative of dimethyl malonate which reacts with methyl iodide via a SN2 mechanism34. The corresponding half esters were prepared by controlled partial hydrolysis of the diester with one equivalent of potassium hydroxide35. The monomethyl ester of diethylmalonic acid was obtained in a direct way by refluxing the acid in an excess of methanol with sulfuric acid as catalyst. Dimethylmalonic acid and DL-pipecolic acid were from Janssen, diethylmalonic acid and D(−)-tartaric acid were from Aldrich. Naphtalene-2-sulfonyl chloride, toluene-4-sulfonyl chloride and D-alanine were obtained from Fluka. Boc-Nle-OH, Boc-D-Val-ONSu and Fmoc-Orn(Boc)-OH were from Bachem. D-Phenylalanine was a generous gift of Dr. J. Kamphuis (DSM Research, Geleen, The Netherlands).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Amino acid p-nitroanilides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dimethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
mono-sodio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

A mixture of methyl dimethylmalonate (260 mg) and 60% sodium hydride in oil (70 mg) in 4 ml of DMSO was stirred at room temperature for 10 min. A solution of 3-chloromethyl-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridin-4-yl]-(1-ethyl-propyl)-amine (200 mg) in 2 ml of DMSO was added. The mixture was stirred at room temperature for 3 hours. The mixture was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give the crude material which was purified through silica gel using hexane to 10% ethyl acetate in hexane as eluent to give 137 mg of 2-[4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridin-3-yl]methyl]-2-methyl-malonic acid dimethyl ester as a white solid. 1H NMR (CDCl3) δ 6.83(s,2H), 6.01(s,1H), 5.00(m,1H), 3.70(s,6H), 3.40(s,2H), 3.25(m,1H), 2.27(s,3H), 2.12(s,3H), 2.05(s,6H), 1.5-1.7(m,4H), 1.48(s,3H), 0.94(t,6H)ppm.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
70 mg
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl methylmalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl methylmalonate
Reactant of Route 3
Dimethyl methylmalonate
Reactant of Route 4
Reactant of Route 4
Dimethyl methylmalonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl methylmalonate
Reactant of Route 6
Reactant of Route 6
Dimethyl methylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.